(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide
Description
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-acryloyl group and an isonicotinamide moiety. The compound’s structure integrates a conjugated acryloyl system (E-configuration) linked to a furan heterocycle, which may enhance π-π stacking interactions with biological targets. The piperidine ring contributes to conformational flexibility, while the isonicotinamide group (a pyridine-4-carboxamide derivative) provides hydrogen-bonding and polar interactions.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(4-3-17-2-1-13-25-17)22-11-7-15(8-12-22)14-21-19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,24)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKPVRWPUSQOT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Structure and Synthesis
The compound features several functional groups, including a furan ring, piperidine moiety, and isonicotinamide structure, which contribute to its diverse biological activities. The general synthetic route includes:
- Formation of the Furan-2-yl Acrylate : Reaction of furan-2-carboxaldehyde with an acrylating agent under basic conditions.
- Synthesis of the Piperidine Intermediate : Derived from 4-piperidone through a series of reactions.
- Coupling Reaction : The furan-2-yl acrylate is coupled with the piperidine intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may modulate receptor activity through ligand-binding interactions, potentially influencing various signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the isonicotinamide moiety suggests possible antibacterial properties, making it a candidate for further investigation in antibiotic development.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Binding to active sites of specific enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity, making these compounds promising candidates for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with piperidine- and furan-containing derivatives reported in recent literature. Below is a comparative analysis based on structural features, hypothesized targets, and empirical data from analogues.
Table 1: Comparative Analysis of (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide and Analogues
Structural and Functional Insights
Piperidine Core : Both compounds utilize a piperidine scaffold, but the target compound lacks the extended piperazine and octynyl linker present in the analogue from . This simplification may reduce metabolic instability while retaining binding affinity for kinases or epigenetic proteins .
Furan-Acryloyl Motif: The (E)-configured acryloyl group linked to furan is conserved in both compounds, suggesting a role in covalent binding (e.g., Michael addition to cysteine residues) or non-covalent aromatic interactions. The absence of additional steric bulk in the target compound could improve membrane permeability compared to the analogue.
Isonicotinamide vs. Pyridin-3-yl : The target compound’s isonicotinamide group (pyridine-4-carboxamide) offers a distinct hydrogen-bonding profile compared to the pyridin-3-yl group in the compound. This difference may influence selectivity for NAD+-dependent enzymes (e.g., sirtuins) versus kinase ATP-binding pockets.
Research Findings from Analogues
- Compound : The analogue with a PROTAC-like structure (C50H61N7O5) demonstrated dual functionality: a warhead (dioxopiperidine) for binding to ubiquitin ligases and a pyridin-3-yl acrylamide for target engagement. However, its high molecular weight (872.06 g/mol) may limit bioavailability .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and stereochemical purity of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide?
Answer:
The synthesis of this compound requires multi-step routes involving:
- Furan-acrylamide intermediate formation : React furan derivatives with acrylating agents under controlled temperatures (e.g., 40–60°C) in aprotic solvents like dichloromethane .
- Piperidine functionalization : Use nucleophilic substitution or acylation reactions with protecting groups (e.g., Boc) to prevent side reactions .
- Amide coupling : Employ carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous conditions for efficient isonicotinamide attachment .
Key optimization parameters : - Monitor reaction progress via TLC and confirm stereochemistry via -NMR (e.g., coupling constants for E/Z isomer discrimination) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- - and -NMR to verify furan (δ 6.3–7.4 ppm), piperidine (δ 1.5–3.0 ppm), and acryloyl (δ 6.2–6.8 ppm, J = 15–16 Hz for E-isomer) moieties .
- - COSY and HSQC for assigning proton-carbon correlations .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm) and furan ring vibrations (~1500 cm) .
Advanced: How does the E-isomer configuration influence biological activity compared to the Z-isomer?
Answer:
The E-isomer’s spatial arrangement enhances:
- Target binding : The extended acryloyl conformation improves π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Metabolic stability : Reduced susceptibility to isomerization under physiological conditions compared to the Z-form .
Methodological validation : - Separate isomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Compare bioactivity in assays (e.g., IC values against cancer cell lines like MCF-7 and A549) .
Advanced: How can researchers resolve contradictory data in antimicrobial efficacy studies (e.g., varying MIC values across bacterial strains)?
Answer:
Contradictions may arise due to:
- Strain-specific resistance mechanisms : Test against isogenic mutant strains (e.g., E. coli TolC-deficient) to assess efflux pump involvement .
- Biofilm vs. planktonic assays : Use crystal violet staining to quantify biofilm inhibition separately .
- Synergistic combinations : Pair with β-lactams or carbapenems and calculate fractional inhibitory concentration (FIC) indices .
Basic: What in vitro models are suitable for preliminary screening of anticancer activity?
Answer:
- Cell viability assays : MTT or resazurin-based protocols using adherent lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Dose-response curves : Test 0.1–100 µM concentrations to determine IC values .
- Mechanistic follow-up : Perform flow cytometry for apoptosis (Annexin V/PI) or cell cycle arrest (propidium iodide) .
Advanced: What computational methods can predict target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., EGFR) or GABA receptors .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the furan ring) using MOE .
Advanced: How can pharmacokinetic challenges (e.g., poor solubility) be addressed during formulation?
Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- In vitro ADMET : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
